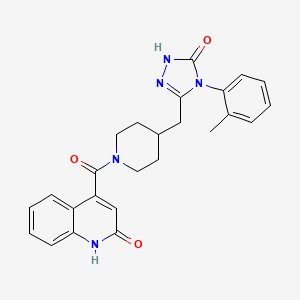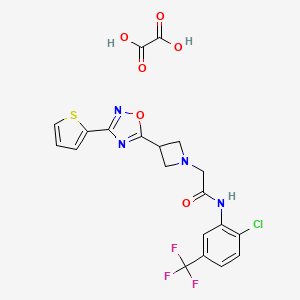![molecular formula C23H27FN4O4 B2411194 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903255-94-7](/img/structure/B2411194.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O4 and its molecular weight is 442.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Elimination
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, as part of the compound SB-649868, has been studied for its metabolic pathways and elimination processes in the human body. It's primarily eliminated via feces (79%), with urinary excretion accounting for only a small fraction (12%). The compound and its metabolites, notably an unusual hemiaminal metabolite (M98) resulting from oxidation of the benzofuran ring, are the principal circulating components in plasma. The compound is extensively metabolized, with very little excreted unchanged. The principal route of metabolism involves oxidation of the benzofuran ring, leading to the formation of the principal metabolite in excreta (M25) (Renzulli et al., 2011).
Radiotracer Targeting Sphingosine-1-Phosphate Receptor
The compound has been part of studies involving radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, a receptor of clinical interest due to its role in multiple sclerosis and other conditions. A specific radiotracer, 11C-CS1P1, was evaluated for safety, dosimetry, and characteristics in human participants. This tracer showed promising results in animal models of inflammatory diseases and was found to be safe for evaluation of inflammation in human clinical populations (Brier et al., 2022).
Anxiolytic-like Effects and Biochemical Studies
Studies on arylpiperazine derivatives containing isonicotinic and picolinic nuclei, of which this compound could be a part, revealed anxiolytic-like effects. The mechanism of action suggested the involvement of direct 5‐HT1A receptors and the GABAergic system. Biochemical studies indicated significant agonistic effects with buspirone and diazepam, and a decrease in glutathione peroxidase by the compounds confirmed their anxiolytic and antioxidant activity (Kędzierska et al., 2019).
Quantitative Imaging of 5-HT(1A) Receptor Binding
The compound has been involved in studies for quantitative imaging of 5-HT(1A) receptor binding in healthy volunteers, using radiotracers like [(18)F]p-MPPF. These studies are crucial for understanding the distribution and concentration of 5-HT(1A) receptors in the human brain, which has implications for the pathophysiology of various psychiatric disorders (Passchier et al., 2000).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-27-8-10-28(11-9-27)19(17-3-5-18(24)6-4-17)14-26-23(30)22(29)25-13-16-2-7-20-21(12-16)32-15-31-20/h2-7,12,19H,8-11,13-15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFFGJSYLQLBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)

![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)


![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)
![benzo[d]thiazol-6-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2411132.png)
